![molecular formula C13H16ClN5O2 B15170773 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-01-1](/img/structure/B15170773.png)
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
Métodos De Preparación
The synthesis of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the morpholin-4-yl ethoxy group: This step involves nucleophilic substitution reactions where the morpholine derivative is introduced to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and high-throughput techniques.
Análisis De Reacciones Químicas
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
Aplicaciones Científicas De Investigación
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine include other pyrido[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity.
Some similar compounds include:
- 6-Chloro-4-[2-(piperidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- 6-Chloro-4-[2-(pyrrolidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
Propiedades
Número CAS |
917758-01-1 |
|---|---|
Fórmula molecular |
C13H16ClN5O2 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
6-chloro-4-(2-morpholin-4-ylethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H16ClN5O2/c14-10-2-1-9-11(17-10)12(18-13(15)16-9)21-8-5-19-3-6-20-7-4-19/h1-2H,3-8H2,(H2,15,16,18) |
Clave InChI |
SRPACBXZDFQPPI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
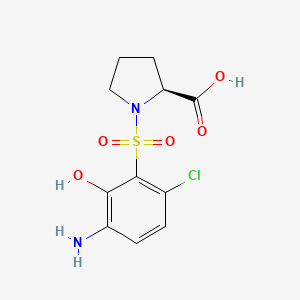

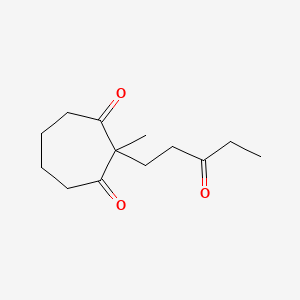
![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
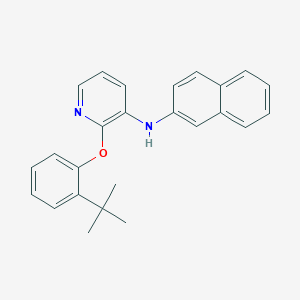

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
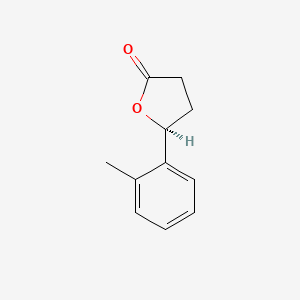
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
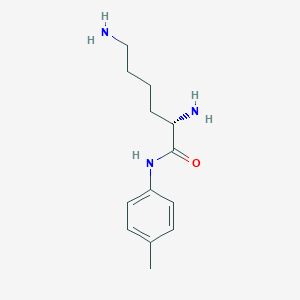
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
